molecular formula C19H21BrN2O4 B044607 Homomineldine CAS No. 112969-65-0

Homomineldine

Cat. No. B044607
M. Wt: 421.3 g/mol
InChI Key: GCDKFLJBPHHYNR-ZDEOBDHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homomineldine is a chemical compound that belongs to the class of heterocyclic compounds. It is a pyridine derivative and has been found to have significant potential in the field of scientific research.

Mechanism Of Action

The exact mechanism of action of Homomineldine is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells.

Biochemical And Physiological Effects

Homomineldine has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been found to have potential as an anti-bacterial agent.

Advantages And Limitations For Lab Experiments

Homomineldine has several advantages as a research compound. It is relatively easy to synthesize, and its chemical structure is well-defined. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Homomineldine. One area of research could be to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research could be to explore its potential as an anti-bacterial agent and its use in the development of new antibiotics. Additionally, further research could be done to investigate its potential as an anti-cancer drug and its use in the treatment of various types of cancer.

Synthesis Methods

The synthesis of Homomineldine involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst. The reaction results in the formation of 4-ethyl-2-methyl-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylic acid ethyl ester, which is then subjected to cyclization in the presence of a base. The final product obtained is Homomineldine.

Scientific Research Applications

Homomineldine has been found to have significant potential in the field of scientific research. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential as an anti-cancer drug.

properties

CAS RN

112969-65-0

Product Name

Homomineldine

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

(E)-4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

InChI

InChI=1S/C17H19BrN2.C2H2O4/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14;3-1(4)2(5)6/h3,5-11,13H,4,12H2,1-2H3;(H,3,4)(H,5,6)/b17-6+;

InChI Key

GCDKFLJBPHHYNR-ZDEOBDHWSA-N

Isomeric SMILES

CN(C)CC/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.C(=O)(C(=O)O)O

SMILES

CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O

synonyms

homomineldine
homozimelidine
homozimelidine oxalate (1:1), (Z)-isome

Origin of Product

United States

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